molecular formula C23H27N5OS B11389198 6-(4-ethylphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethylphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11389198
M. Wt: 421.6 g/mol
InChI Key: PBILBFYDVDMQFJ-UHFFFAOYSA-N
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Description

6-(4-ETHYLPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiadiazine ring system, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 6-(4-ETHYLPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the triazole ring followed by the construction of the thiadiazine ring. Key steps may involve cyclization reactions, nucleophilic substitutions, and amide bond formations under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. .

Scientific Research Applications

6-(4-ETHYLPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ETHYLPHENYL)-N-(2-METHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like shikimate dehydrogenase, which is crucial for bacterial survival. The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of bacterial growth. Molecular docking studies and in vitro assays have been used to elucidate these interactions .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines with varying substituents on the phenyl rings. For example:

Properties

Molecular Formula

C23H27N5OS

Molecular Weight

421.6 g/mol

IUPAC Name

6-(4-ethylphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H27N5OS/c1-4-8-19-25-26-23-28(19)27-20(17-13-11-16(5-2)12-14-17)21(30-23)22(29)24-18-10-7-6-9-15(18)3/h6-7,9-14,20-21,27H,4-5,8H2,1-3H3,(H,24,29)

InChI Key

PBILBFYDVDMQFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)CC

Origin of Product

United States

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